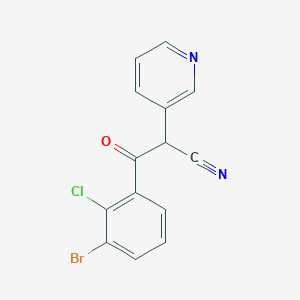![molecular formula C13H19N3O3 B6631238 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide, also known as AEM, is a compound that has been extensively studied for its potential applications in scientific research. AEM is a small molecule that can be synthesized in the laboratory and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to changes in gene expression patterns. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of fungi and bacteria. Additionally, this compound has been shown to have fluorescent properties and can be used as a fluorescent probe for imaging biological systems.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide is that it can be synthesized in the laboratory using relatively simple reagents. Additionally, this compound has been shown to have a range of potential applications in scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide. One area of research could be to further investigate its mechanism of action and how it interacts with HDAC. Additionally, research could be done to investigate its potential applications as a fluorescent probe for imaging biological systems. Further research could also be done to investigate its potential applications in the treatment of cancer and infectious diseases. Finally, research could be done to investigate the potential use of this compound in combination with other drugs to enhance its effects.
Synthesis Methods
The synthesis of 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3-nitroaniline with ethyl acetoacetate to form 2-(3-nitrophenyl)acetamide. The second step involves the reduction of the nitro group to an amino group using tin(II) chloride. The third step involves the reaction of the amino group with 2-(2-methoxyethylamino)-2-oxoethyl chloride to form the final product, this compound.
Scientific Research Applications
2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. This compound has also been shown to have antifungal and antibacterial properties and has been studied as a potential treatment for infectious diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Properties
IUPAC Name |
2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-19-6-5-15-13(18)9-16-12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,5-6,8-9,14H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMVCTMJIKEPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CNC(=O)CC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)
